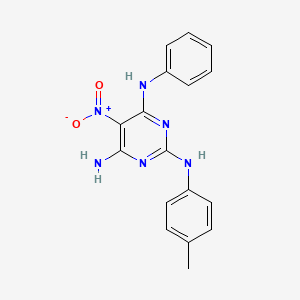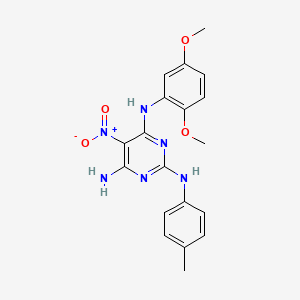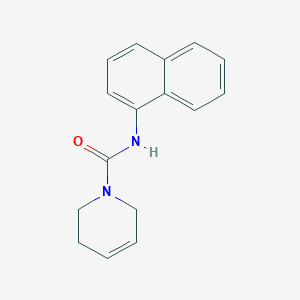![molecular formula C24H19BrClNO4S B12468796 2-(4-Bromophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12468796.png)
2-(4-Bromophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a chlorophenyl group, and a sulfanylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps, starting with the preparation of the bromophenyl and chlorophenyl intermediates. These intermediates are then subjected to a series of reactions, including esterification and carbamoylation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes purification steps such as recrystallization and chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The bromophenyl and chlorophenyl groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various hydro derivatives.
Applications De Recherche Scientifique
2-(4-BROMOPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(BROMOMETHYL)-2-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-4-METHYL-1,3-DIOXOLANE
- (2-BROMO-4-CHLOROPHENYL) (PHENYL)METHANOL
- (2-BROMO-4-CHLOROPHENYL)METHANAMINE HYDROCHLORIDE
Uniqueness
Compared to these similar compounds, 2-(4-BROMOPHENYL)-2-OXOETHYL 3-({4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C24H19BrClNO4S |
|---|---|
Poids moléculaire |
532.8 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 4-[4-(4-chlorophenyl)sulfanylanilino]-4-oxobutanoate |
InChI |
InChI=1S/C24H19BrClNO4S/c25-17-3-1-16(2-4-17)22(28)15-31-24(30)14-13-23(29)27-19-7-11-21(12-8-19)32-20-9-5-18(26)6-10-20/h1-12H,13-15H2,(H,27,29) |
Clé InChI |
NBXLFVOLBRVFFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B12468720.png)

![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468730.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B12468737.png)
![N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468741.png)

![5-phenyl-4-(pyrrolidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12468758.png)

![3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12468771.png)
![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]benzamide](/img/structure/B12468802.png)

![3-(Chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one](/img/structure/B12468820.png)
![N-(4-chlorophenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]butanamide](/img/structure/B12468827.png)

